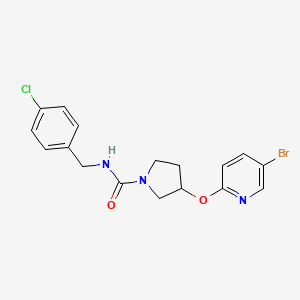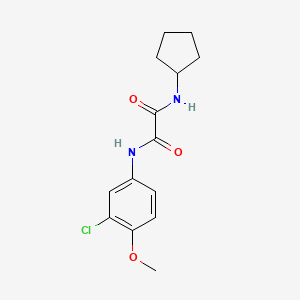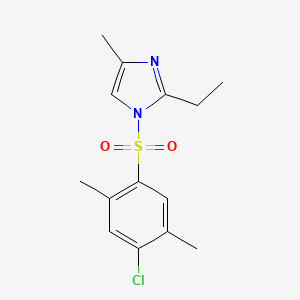![molecular formula C15H15ClF3N5O3 B2881968 ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate CAS No. 306977-21-9](/img/structure/B2881968.png)
ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The molecule also contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Applications De Recherche Scientifique
Characterization Techniques
Fluorinated Derivatives Characterization : A study demonstrated the use of ethyl chloroformate along with trifluoroethanol and pyridine for the rapid reaction with amino acids, creating ethoxycarbonyl amino acid trifluoroethyl esters. These derivatives are significant for their strong peak representations in both positive and negative chemical ionization modes in gas chromatography/mass spectrometry, highlighting their importance in analytical chemistry for protein amino acids analysis (Vatankhah & Moini, 1994).
Anticancer Research
Potential Anticancer Agents : Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines revealed their effects on the proliferation and survival of cancer cells, indicating their potential as anticancer agents. This underscores the compound's role in developing therapeutic strategies against cancer (Temple et al., 1983).
Chemical Synthesis
Schiff and Mannich Bases Synthesis : A study on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones highlighted the use of ethyl imidate hydrochlorides in reactions with ethyl carbazate, showcasing the compound's utility in creating chemically diverse structures with potential biological activities (Bekircan & Bektaş, 2008).
Isotope Ratio Analysis
Stable Isotope Ratio Analysis : The formation of N(O,S)-ethoxycarbonyl trifluoroethyl amino acid esters through reactions involving ethyl chloroformate, trifluoroethanol, and pyridine is pivotal for the rapid and sensitive determination of specific enrichment of stable isotopically labeled tracer amino acids, demonstrating its importance in biochemical studies (Pietzsch, Julius, & Hanefeld, 1997).
Molluscicidal Properties
Molluscicidal Compounds Synthesis : The chemical reactivity of ethyl chloroformate/DMF mixtures has been leveraged to synthesize new thiazolo[5,4-d]pyrimidines with molluscicidal properties, showing the compound's application in environmental biology for controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause a variety of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling, and effects on gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Propriétés
IUPAC Name |
ethyl N-[3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylimino]-2-cyanopropanoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5O3/c1-2-27-14(26)24-13(25)9(6-20)7-21-3-4-22-12-11(16)5-10(8-23-12)15(17,18)19/h5,7-9H,2-4H2,1H3,(H,22,23)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHWEWBBSYXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)
![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)


![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)
